molecular formula C22H13Cl2F3N2O B2712944 1-(2,6-dichlorobenzyl)-3-{[4-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one CAS No. 478031-82-2

1-(2,6-dichlorobenzyl)-3-{[4-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one

Cat. No. B2712944
M. Wt: 449.25
InChI Key: LKLFBKJCUBRIMA-VFCFBJKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-dichlorobenzyl)-3-{[4-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C22H13Cl2F3N2O and its molecular weight is 449.25. The purity is usually 95%.
BenchChem offers high-quality 1-(2,6-dichlorobenzyl)-3-{[4-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,6-dichlorobenzyl)-3-{[4-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Galanin Gal3 Receptor Binding Affinity and Solubility

A series of amino analogs of 1,3-dihydro-1-phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-2H-indol-2-one were synthesized to enhance aqueous solubility while retaining high affinity for the human galanin Gal3 receptor. This includes a potent analog with significant solubility and selectivity, demonstrating the compound's potential in receptor affinity applications (Konkel et al., 2006).

Molecular Structures and Synthetic Approaches

Research has also been conducted on the acid-catalyzed reactions of similar compounds, revealing insights into chemical structures and potential synthetic pathways. Such studies contribute to understanding the chemical behavior of indolone derivatives under different conditions, further expanding their application in chemical synthesis (Miki et al., 1991).

Galanin GAL3 Receptor Antagonists

3-Imino-2-indolones, including compounds with the trifluoromethylphenyl group, have been identified as the first published high-affinity antagonists of the galanin GAL3 receptor. These findings highlight the therapeutic potential of these compounds in targeting the GAL3 receptor, with implications for treating related disorders (Konkel et al., 2006).

Fluoro-Functionalized Imines

The synthesis of halo-functionalized crystalline Schiff base compounds demonstrates the importance of fluorine atoms in stabilizing crystal packing. Such studies offer insights into the structural elucidation and potential applications of these compounds in nonlinear optical (NLO) applications due to their electronic properties (Ashfaq et al., 2022).

properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-3-[4-(trifluoromethyl)phenyl]iminoindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl2F3N2O/c23-17-5-3-6-18(24)16(17)12-29-19-7-2-1-4-15(19)20(21(29)30)28-14-10-8-13(9-11-14)22(25,26)27/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLFBKJCUBRIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=CC=C(C=C3)C(F)(F)F)C(=O)N2CC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-dichlorobenzyl)-3-{[4-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one

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